molecular formula C14H17N3O4S B2467164 N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 2034245-73-1

N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2467164
CAS No.: 2034245-73-1
M. Wt: 323.37
InChI Key: JMAPWSSWXLMIHB-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide is a sulfonamide compound that has a 4-acetamidophenyl group attached to the sulfur atom and a 1,2-oxazol-3-yl group attached to the nitrogen atom. This compound is known for its antimicrobial properties and is a derivative of sulfamethoxazole .

Preparation Methods

The synthesis of N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide involves several steps. One common method starts with 5-methylisoxazole-3-carboxylic acid, which is converted to 5-methylisoxazole-3-amine through a series of reactions. This amine is then reacted with 4-acetamidobenzenesulfonyl chloride to form the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency .

Chemical Reactions Analysis

N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide is similar to other sulfonamide antibiotics, such as sulfamethoxazole and sulfisoxazole. it is unique due to its specific structural modifications, which can result in different pharmacokinetic properties and antimicrobial activity. Similar compounds include:

Properties

IUPAC Name

N-[3-methyl-4-[(5-methyl-1,2-oxazol-4-yl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-9-6-13(17-11(3)18)4-5-14(9)22(19,20)16-8-12-7-15-21-10(12)2/h4-7,16H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAPWSSWXLMIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2=C(ON=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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